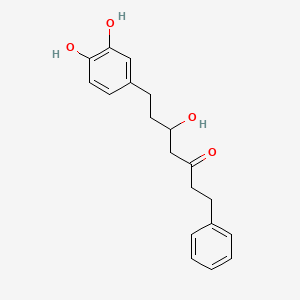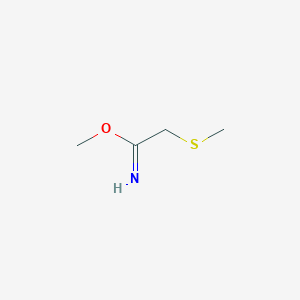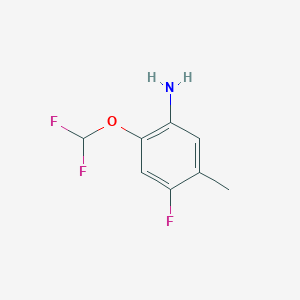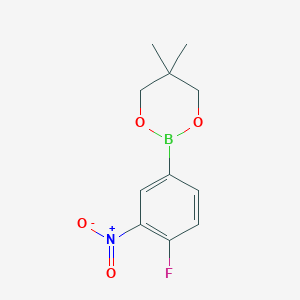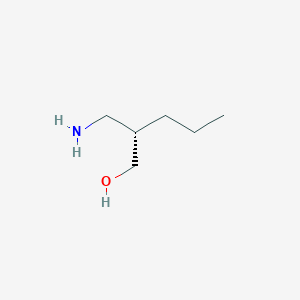
(S)-2-(aminomethyl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(aminomethyl)pentan-1-ol is a chiral compound with a primary alcohol and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(aminomethyl)pentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitrile or amide precursor using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3). Another method involves the reductive amination of 2-pentanone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(aminomethyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amine group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, chromium trioxide (CrO3)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-(aminomethyl)pentanal, 2-(aminomethyl)pentanoic acid
Reduction: 2-(aminomethyl)pentane
Substitution: 2-(aminomethyl)pentyl chloride, 2-(aminomethyl)pentyl bromide
Scientific Research Applications
(S)-2-(aminomethyl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-2-(aminomethyl)pentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound allows for selective binding to specific receptors, modulating their function and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(aminomethyl)pentan-1-ol: The enantiomer of (S)-2-(aminomethyl)pentan-1-ol, with similar chemical properties but different biological activities.
2-(aminomethyl)butan-1-ol: A shorter-chain analog with similar functional groups but different physical and chemical properties.
2-(aminomethyl)hexan-1-ol: A longer-chain analog with similar functional groups but different solubility and reactivity.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities and selectivity in chemical reactions. Its combination of a primary alcohol and an amine group also provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)pentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-2-3-6(4-7)5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1 |
InChI Key |
WXEANJGEMOJGSH-LURJTMIESA-N |
Isomeric SMILES |
CCC[C@@H](CN)CO |
Canonical SMILES |
CCCC(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)

![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)


